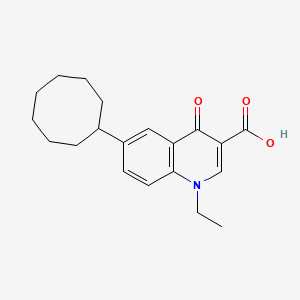
6-Cyclooctyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Cyclooctyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a chemical compound belonging to the quinolone family. Quinolones are known for their broad spectrum of biological activities, particularly as antibacterial agents. This compound features a quinoline core structure, which is fused with a cyclooctyl group, an ethyl group, and a carboxylic acid functional group.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclooctyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the Gould–Jacobs reaction, which involves the condensation of aniline derivatives with alkoxy methylenemalonic ester, followed by cyclization and decarboxylation . The reaction conditions often require heating and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis routes, including the preparation of intermediates such as ethyl 7,8-diamino-1,4-dihydroquinoline-3-carboxylate. These intermediates undergo further reactions, including cyclocondensation and hydrolysis, to yield the final product .
化学反应分析
Types of Reactions: 6-Cyclooctyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinolines depending on the reagents used.
科学研究应用
6-Cyclooctyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antibacterial and antiviral properties.
Medicine: Investigated for its therapeutic potential in treating bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-Cyclooctyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with bacterial enzymes. It inhibits DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and ultimately results in cell death .
相似化合物的比较
Ciprofloxacin: A fluoroquinolone with a similar quinoline core structure but different substituents.
Levofloxacin: Another fluoroquinolone with a similar mechanism of action.
Norfloxacin: A quinolone with a different substitution pattern on the quinoline ring.
Uniqueness: 6-Cyclooctyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific cyclooctyl and ethyl substituents, which may confer distinct biological activities and pharmacokinetic properties compared to other quinolones .
属性
CAS 编号 |
55377-02-1 |
|---|---|
分子式 |
C20H25NO3 |
分子量 |
327.4 g/mol |
IUPAC 名称 |
6-cyclooctyl-1-ethyl-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C20H25NO3/c1-2-21-13-17(20(23)24)19(22)16-12-15(10-11-18(16)21)14-8-6-4-3-5-7-9-14/h10-14H,2-9H2,1H3,(H,23,24) |
InChI 键 |
VOSVJYKKWHHLDO-UHFFFAOYSA-N |
规范 SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)C3CCCCCCC3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3S)-N-cyclopentyl-N-[(3-methylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B12915285.png)

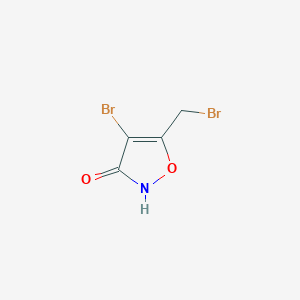
![7-(2-Phenylethyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12915290.png)

![3-Hydroxy-2-{1-[6-(methylsulfanyl)-9h-purin-9-yl]-2-oxoethoxy}propanal](/img/structure/B12915318.png)
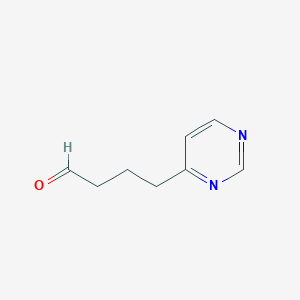


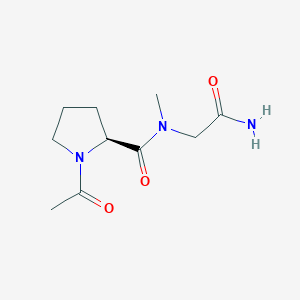
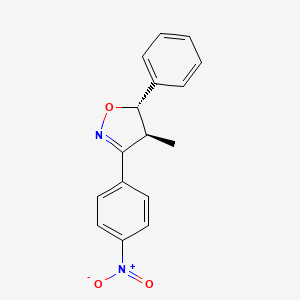
![sodium;chromium(3+);3-[[3-methyl-5-oxido-1-(3-sulfonatophenyl)pyrazol-4-yl]methylideneamino]-5-nitro-2-oxidobenzenesulfonate](/img/structure/B12915352.png)
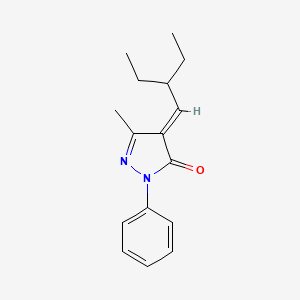
![Acetamide, 2-(pentylthio)-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-](/img/structure/B12915370.png)
